

physicochemical properties of 3,4-Difluorophenylalanine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Difluorophenylalanine

Cat. No.: B1302391

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **3,4-Difluorophenylalanine**

Introduction

3,4-Difluorophenylalanine is a synthetic, non-proteinogenic amino acid that has garnered significant attention in the fields of medicinal chemistry and drug development. The strategic incorporation of two fluorine atoms onto the phenyl ring of phenylalanine imparts unique physicochemical properties. These modifications can significantly influence molecular conformation, metabolic stability, and binding affinity to biological targets, making it a valuable building block for the design of novel peptides and small molecule therapeutics.[1][2][3] The introduction of fluorine can modulate acidity, basicity, lipophilicity, and other properties, which in turn affects the bioavailability and efficacy of drug candidates.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of **3,4-Difluorophenylalanine**, detailed experimental protocols for their determination, and a visualization of its synthesis and metabolic context.

Core Physicochemical Properties

The introduction of two fluorine atoms to the phenyl ring of phenylalanine substantially alters its electronic and lipophilic characteristics compared to the parent amino acid. The quantitative physicochemical data for **3,4-Difluorophenylalanine** are summarized in the table below. It is important to note that while some properties have been experimentally determined, others, like pKa, are often estimated based on closely related analogs.

Property	Value	Source
Molecular Formula	C ₉ H ₉ F ₂ NO ₂	[5] [6] [7]
Molecular Weight	201.17 g/mol	[5] [6] [7]
Appearance	Almost white powder	[5]
Melting Point	215-223 °C	[5]
Boiling Point	311.9 °C (at 760 mmHg)	[5]
Density	1.379 g/cm ³	[5]
pKa (Carboxylic Acid)	~1.8-2.2 (estimated)	[8]
pKa (Amine)	~9.1-9.2 (estimated)	[8]
logP (octanol/water)	-1.8 (Computed)	[6] [7]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of **3,4-Difluorophenylalanine**.

Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property and a crucial indicator of its purity.

Methodology:

- A small quantity of finely powdered, dry **3,4-Difluorophenylalanine** is carefully packed into a glass capillary tube, sealed at one end, to a height of 2-3 mm.[\[8\]](#)
- The capillary tube is placed into a calibrated melting point apparatus.
- The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[\[8\]](#)

- The temperature at which the first drop of liquid is observed (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range constitutes the melting point.[\[8\]](#) A narrow melting range (e.g., < 2 °C) is indicative of high purity.

Determination of pKa by Acid-Base Titration

The pKa values, which represent the dissociation constants of the ionizable carboxylic acid and amino groups, are critical for understanding the ionization state of the amino acid at different pH values.[\[9\]](#) These values are determined experimentally by performing an acid-base titration and plotting the titration curve.[\[10\]](#)[\[11\]](#)

Methodology:

- Sample Preparation: A precise amount of **3,4-Difluorophenylalanine** is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).
- Titration Setup: The amino acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution to monitor the pH continuously.
- Acidic Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette. The pH of the solution is recorded after each addition, allowing for equilibration.[\[12\]](#)
- Basic Titration: In a separate experiment, a standardized solution of a strong base (e.g., 0.1 M NaOH) is titrated against a fresh sample of the amino acid solution. The pH is recorded after each incremental addition.[\[10\]](#)[\[12\]](#)
- Data Analysis: The recorded pH values are plotted against the volume of titrant (acid or base) added. The resulting titration curve will show two inflection points corresponding to the pKa values of the carboxylic acid group (pKa1) and the amino group (pKa2).[\[9\]](#) The pKa is the pH at which the concentration of the protonated and deprotonated forms of an ionizable group are equal.[\[9\]](#)

Determination of Partition Coefficient (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, a key parameter in drug design that influences ADME (absorption, distribution, metabolism, and excretion) properties.[13][14]

Methodology (Shake-Flask Method):

- Solvent Saturation: n-Octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then separated.[15]
- Partitioning: A known amount of **3,4-Difluorophenylalanine** is dissolved in the saturated n-octanol. An equal volume of the saturated water/buffer is added.[15]
- Equilibration: The mixture is sealed and agitated (e.g., by rotation or shaking) for a sufficient period (e.g., 1-24 hours) to allow the compound to partition between the two phases and reach equilibrium.[15]
- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- Quantification: The concentration of **3,4-Difluorophenylalanine** in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.[15] For fluorinated compounds, ¹⁹F NMR spectroscopy offers a highly sensitive and direct method for quantification.[16]
- Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[13]

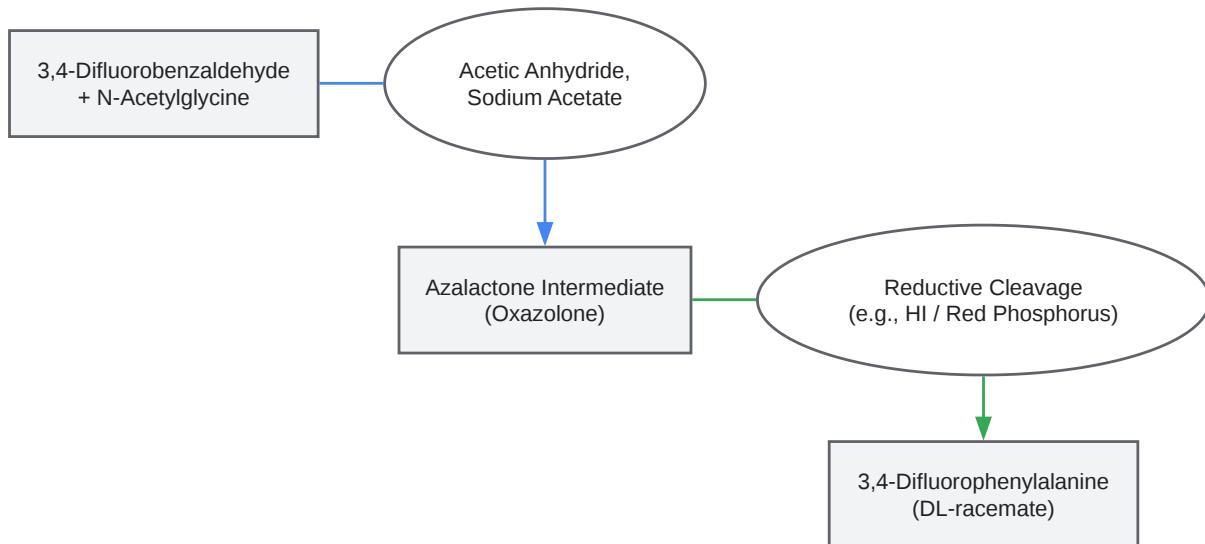
Synthesis and Metabolic Pathways

The unique properties of **3,4-Difluorophenylalanine** make its synthesis and metabolic fate topics of great interest for researchers.

General Synthesis Workflow

One common method for the synthesis of fluorinated α -amino acids is the Erlenmeyer-Plöchl azalactone synthesis.[4] This involves the condensation of a fluorinated benzaldehyde with N-

acetylglycine to form an oxazolone (azalactone), which is then subjected to reductive ring cleavage to yield the final amino acid.[4]

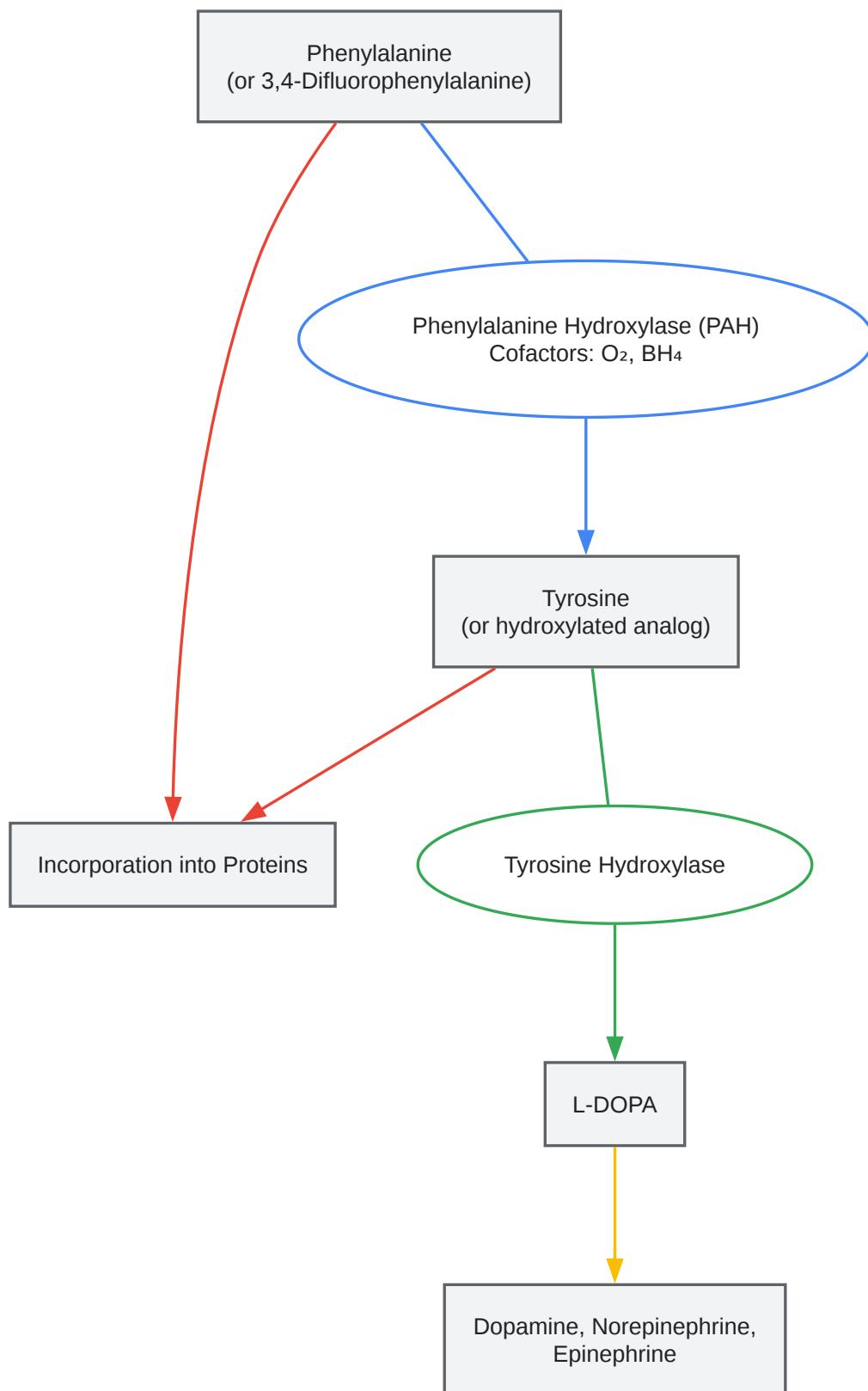


[Click to download full resolution via product page](#)

General workflow for Erlenmeyer Azalactone synthesis.

Metabolic Pathway Context

In biological systems, phenylalanine is an essential amino acid. Its primary metabolic fate is the irreversible hydroxylation to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH), primarily in the liver.[17] This pathway is crucial, and its deficiency leads to the metabolic disorder phenylketonuria (PKU).[17] Fluorinated phenylalanine analogs can act as probes or inhibitors of this pathway. The presence of fluorine atoms can alter the interaction with PAH and subsequent metabolic steps.[3]



[Click to download full resolution via product page](#)

Primary metabolic pathway of Phenylalanine.

Conclusion

3,4-Difluorophenylalanine presents a compelling profile for researchers in drug discovery and chemical biology. Its distinct physicochemical properties, stemming from the strategic placement of fluorine atoms, offer a powerful tool to enhance the characteristics of peptides and small molecules. Understanding these properties through robust experimental determination is fundamental to harnessing its full potential in developing next-generation therapeutics. The provided protocols and workflows serve as a foundational guide for the characterization, synthesis, and biological investigation of this important fluorinated amino acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. Utilization of fluorinated α -amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aapep.bocsci.com [aapep.bocsci.com]
- 6. 3,4-Difluoro-d-phenylalanine | C9H9F2NO2 | CID 716298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,4-Difluoro-L-phenylalanine | C9H9F2NO2 | CID 716295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]
- 10. scribd.com [scribd.com]

- 11. echemi.com [echemi.com]
- 12. egyankosh.ac.in [egyankosh.ac.in]
- 13. acdlabs.com [acdlabs.com]
- 14. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 15. enamine.net [enamine.net]
- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using ^{19}F NMR Spectroscopy [jove.com]
- 17. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physicochemical properties of 3,4-Difluorophenylalanine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1302391#physicochemical-properties-of-3-4-difluorophenylalanine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com